molecular formula C9H17NO3 B13626130 Methyl 3-(methoxymethyl)piperidine-3-carboxylate

Methyl 3-(methoxymethyl)piperidine-3-carboxylate

Cat. No.: B13626130
M. Wt: 187.24 g/mol
InChI Key: TUISTWKQKGTPRB-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)piperidine-3-carboxylate: is an organic compound with the molecular formula C9H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxymethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with methoxymethyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and are performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(methoxymethyl)piperidine-3-carboxylate can undergo oxidation reactions to form corresponding N-oxides or carboxylic acids.

    Reduction: The compound can be reduced to form piperidine derivatives with different functional groups.

    Substitution: It can participate in nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides or carboxylic acids.

    Reduction: Various piperidine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxymethyl group.

Scientific Research Applications

Chemistry: Methyl 3-(methoxymethyl)piperidine-3-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may also be used in the development of new drugs targeting specific biological pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as analgesic, anti-inflammatory, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • Methyl piperidine-3-carboxylate
  • Methyl 3-piperidinecarboxylate
  • Nipecotic acid methyl ester

Comparison: Methyl 3-(methoxymethyl)piperidine-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 3-(methoxymethyl)piperidine-3-carboxylate

InChI

InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)4-3-5-10-6-9/h10H,3-7H2,1-2H3

InChI Key

TUISTWKQKGTPRB-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCNC1)C(=O)OC

Origin of Product

United States

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